[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as BMTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BMTA is a thiazolidinone derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that this compound can improve insulin sensitivity, reduce inflammation, and have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its potential for use in cancer therapy, diabetes therapy, and neurodegenerative disease therapy. This compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for these applications. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Métodos De Síntesis
[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be synthesized through a multistep process that involves the reaction of 4-bromo-2-nitrophenol with thiosemicarbazide, followed by the reduction of the resulting nitro compound with iron powder. The resulting product is then reacted with 4-methoxybenzaldehyde and acetic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce inflammation, suggesting that it may have therapeutic potential for the treatment of type 2 diabetes. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and may have potential for the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H17BrN2O5S |
---|---|
Peso molecular |
477.3 g/mol |
Nombre IUPAC |
2-[4-bromo-2-[(Z)-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H17BrN2O5S/c1-23-19(26)17(29-20(23)22-14-4-6-15(27-2)7-5-14)10-12-9-13(21)3-8-16(12)28-11-18(24)25/h3-10H,11H2,1-2H3,(H,24,25)/b17-10-,22-20? |
Clave InChI |
JASJXSBTKIDXIK-NFFGIOBBSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OC |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC |
SMILES canónico |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.